molecular formula C23H23ClN4O3S B2912114 N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899747-31-0

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2912114
CAS No.: 899747-31-0
M. Wt: 470.97
InChI Key: LVXDGLKJIOPLRF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23ClN4O3S and its molecular weight is 470.97. The purity is usually 95%.
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Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorinated aromatic ring : The presence of a 5-chloro substituent on the methoxyphenyl group.
  • Thioacetamide linkage : Connecting the methoxyphenyl moiety with a quinazoline derivative.
  • Pyridine ring : Contributing to its biological activity and interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is mediated through interactions with key regulatory proteins such as Bcl-2 .
CompoundIC50 (µM)Cell LineMechanism
Example 11.61 ± 1.92A431 (skin cancer)Apoptosis induction
Example 21.98 ± 1.22Jurkat (leukemia)Bcl-2 inhibition

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . A study indicated that derivatives of thiazole and quinazoline exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound AAntibacterial10 µg/mL
Compound BAntifungal15 µg/mL

Neuroprotective Effects

Emerging research suggests that similar compounds may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .

Study on Antitumor Effects

In a controlled study assessing the antitumor effects of the compound:

  • Methodology : Various concentrations were tested on human cancer cell lines.
  • Results : Significant reduction in cell viability was observed at concentrations above 5 µM.
  • : The compound demonstrated a dose-dependent response with potential for further development as an anticancer agent.

Study on Antimicrobial Properties

A separate investigation into antimicrobial activity revealed:

  • Testing Method : Disk diffusion method was employed against several bacterial strains.
  • Findings : The compound showed effective inhibition zones comparable to standard antibiotics.
  • Implications : Suggests potential application in treating bacterial infections resistant to conventional therapies.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O3S/c1-31-20-7-6-16(24)12-18(20)26-21(29)14-32-22-17-4-2-3-5-19(17)28(23(30)27-22)13-15-8-10-25-11-9-15/h6-12H,2-5,13-14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXDGLKJIOPLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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